molecular formula C17H15NO4 B5449774 allyl 2-(2-furoylamino)-3-phenylacrylate

allyl 2-(2-furoylamino)-3-phenylacrylate

Cat. No.: B5449774
M. Wt: 297.30 g/mol
InChI Key: YOSCYISWIDFMEK-WYMLVPIESA-N
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Description

Allyl 2-(2-furoylamino)-3-phenylacrylate is a synthetic organic compound featuring a phenylacrylate backbone substituted with a furoylamino group at the C2 position and an allyl ester at the carboxylate moiety.

Properties

IUPAC Name

prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-10-22-17(20)14(12-13-7-4-3-5-8-13)18-16(19)15-9-6-11-21-15/h2-9,11-12H,1,10H2,(H,18,19)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCYISWIDFMEK-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares allyl 2-(2-furoylamino)-3-phenylacrylate with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Structural Analog: Methyl 3-Phenylacrylate

  • Structure: Lacks the allyl ester and furoylamino substituent, featuring a methyl ester and unsubstituted phenyl group .
  • Reactivity: Methyl esters are less reactive in nucleophilic acyl substitution compared to allyl esters due to weaker leaving-group ability (methanol vs. allyl alcohol). The absence of the furoylamino group reduces hydrogen-bonding interactions, impacting solubility in polar solvents.
  • Applications : Used as a precursor in flavor compounds (e.g., vanilla metabolites) and fragrances due to its volatility .

Functional Analog: Allyl Benzoates

  • Structure: Shares the allyl ester group but replaces the furoylamino-phenylacrylate moiety with a simpler benzoate system .
  • Reactivity: Allyl benzoates undergo facile allylic substitutions (e.g., Tsuji-Trost reactions) due to the π-allyl intermediate stabilization, a trait likely shared by this compound . The furoylamino group in the target compound may introduce steric hindrance or electronic effects, altering reaction kinetics.
  • Applications : Widely used in cross-coupling reactions and polymer chemistry.

Heterocyclic Analog: 2-Furoylamino-Substituted Compounds

  • Structure: Compounds like 2-(2-furoylamino)acetic acid share the furoylamino group but lack the phenylacrylate backbone.
  • In this compound, this group may stabilize intermediates in catalytic cycles or modulate electronic effects on the acrylate moiety.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Solubility Stability Key Applications
This compound ~285.3 Moderate in DMSO Air-sensitive Polymer precursors, specialty synthesis
Methyl 3-phenylacrylate 162.19 High in ethanol Stable Flavor chemistry
Allyl benzoate 178.19 High in acetone Moderate Catalytic cross-coupling

Research Findings and Gaps

  • Synthetic Utility: The allyl ester in the target compound likely enables versatile transformations (e.g., deallylation or π-allyl metal complex formation), as seen in allyl benzoates . However, the furoylamino group’s influence on these pathways remains unstudied.
  • Stability Concerns : Allyl esters are prone to hydrolysis under acidic/basic conditions, which may limit the compound’s utility in aqueous systems without protective strategies.
  • Biological Potential: No direct studies explore its bioactivity, though furoylamino derivatives are implicated in antimicrobial and enzyme-inhibitory roles.

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